N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)isonicotinamide
Description
Properties
Molecular Formula |
C18H16FN3O |
|---|---|
Molecular Weight |
309.3 g/mol |
IUPAC Name |
N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyridine-4-carboxamide |
InChI |
InChI=1S/C18H16FN3O/c19-12-4-5-15-14(10-12)13-2-1-3-16(17(13)21-15)22-18(23)11-6-8-20-9-7-11/h4-10,16,21H,1-3H2,(H,22,23) |
InChI Key |
JOHOANJALAIGRY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)F)NC(=O)C4=CC=NC=C4 |
Origin of Product |
United States |
Preparation Methods
Core Tetrahydrocarbazole Synthesis via Fischer Indole Cyclization
The Fischer indole synthesis remains a cornerstone for constructing the 2,3,4,9-tetrahydro-1H-carbazole scaffold. For the 6-fluoro derivative, the process begins with 4-fluoroaniline , which undergoes diazotization using sodium nitrite in acidic conditions (e.g., HCl) to form the diazonium salt . Subsequent reduction with stannous chloride or sodium sulfite yields 4-fluorophenylhydrazine . This intermediate is condensed with cyclohexane-1,2-dione or its derivatives under acidic conditions (e.g., acetic acid or polyphosphoric acid) to form the hydrazone intermediate, which cyclizes spontaneously under heat to generate 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole .
Key Reaction Conditions
-
Diazotization : 0–5°C, 1–2 hours.
-
Reduction : Room temperature, 30–60 minutes.
-
Cyclization : Reflux in acetic acid (110°C, 6–12 hours).
Yield Optimization
-
Microwave-assisted cyclization reduces reaction time to 20–30 minutes with comparable yields (75–85%) .
-
Solvent-free conditions using clay catalysts (e.g., montmorillonite K10) improve atom economy and reduce waste .
Bischler Reaction for Regioselective Substitution
The Bischler reaction offers an alternative route, particularly for introducing substituents at the 1-position of the tetrahydrocarbazole. Here, α-halocyclohexanones (e.g., 1-bromo-6-fluorocyclohexan-1-one) react with substituted anilines in the presence of Lewis acids like aluminum chloride . For N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)isonicotinamide, the 1-position is functionalized post-cyclization.
Procedure
-
Condensation : 1-Bromo-6-fluorocyclohexan-1-one reacts with 4-fluoroaniline in toluene at 80°C for 8 hours.
-
Cyclization : The intermediate undergoes intramolecular alkylation using TiCl₄ as a catalyst, forming the carbazole core .
-
Functionalization : The bromine at position 1 is displaced via nucleophilic aromatic substitution (NAS) with isonicotinamide in dimethylformamide (DMF) at 120°C .
Challenges
-
Regioselectivity issues arise due to competing substitutions at other positions.
-
Purification requires column chromatography (silica gel, ethyl acetate/hexane) .
Organometallic Approaches for Advanced Intermediates
Organometallic reagents enable precise functionalization of the carbazole core. A notable method involves the use of allyltrimethylsilane and TiCl₄ to form enone intermediates, which are subsequently cyclized .
Stepwise Synthesis
-
Enone Formation : 6-Fluorocyclohexenone reacts with allyltrimethylsilane in CH₂Cl₂ at −78°C under nitrogen, catalyzed by TiCl₄ .
-
Hydrazone Cyclization : The enone intermediate is treated with 4-fluorophenylhydrazine, followed by oxidative cyclization using H₂O₂ to yield the tetrahydrocarbazole .
-
Amidation : The 1-position is oxidized to a carboxylic acid (KMnO₄, acidic conditions), which is coupled with isonicotinamide using EDCI/HOBt in dichloromethane .
Advantages
Green Chemistry Innovations
Recent advances emphasize sustainability. A solvent-free, microwave-assisted method employs propylphosphonic anhydride (T3P) as a cyclization agent :
-
One-Pot Synthesis : 4-Fluorophenylhydrazine and cyclohexane-1,2-dione are mixed with T3P (1.5 equiv) and irradiated at 100°C for 15 minutes.
-
Direct Amidation : The crude carbazole product is reacted with isonicotinoyl chloride in MeOH at 60°C for 2 hours .
Benefits
-
Reaction time reduced by 90%.
-
No chromatographic purification needed; products precipitate upon cooling .
Analytical Validation and Characterization
Critical data for verifying the structure and purity of this compound include:
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 10.40 (s, 1H, NH), 8.72 (d, 2H, pyridine-H), 7.80 (d, 2H, pyridine-H), 7.10 (d, 1H, carbazole-H), 6.60 (dd, 1H, carbazole-H) .
Purity Assessment
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time | Key Advantage | Limitation |
|---|---|---|---|---|
| Fischer Indole | 75–85 | 12 h | Scalability | Acidic conditions |
| Bischler Reaction | 60–70 | 10 h | Regioselectivity | Requires NAS optimization |
| Organometallic | 70–75 | 15 h | Stereochemical control | Low-temperature handling |
| Green Chemistry | 80–85 | 1 h | Eco-friendly | Limited solvent options |
Chemical Reactions Analysis
N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the carbazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents (e.g., methanol, dichloromethane), bases (e.g., triethylamine), and catalysts (e.g., palladium on carbon). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its potential as an inhibitor of certain enzymes and receptors, which could have implications in drug discovery and development.
Medicine: Carbazole derivatives, including this compound, have shown promise in the treatment of diseases such as cancer, inflammation, and neurological disorders.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the carbazole ring can enhance the compound’s binding affinity to its target by forming strong hydrogen bonds or electrostatic interactions. The isonicotinamide group can further modulate the compound’s activity by interacting with different regions of the target molecule. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties of Selected Analogs
*Estimated using fragment-based methods.
Table 2: Key Structural and Functional Differences
| Feature | Target Compound | Chloro Analog | Indole-Carboxamide Analog |
|---|---|---|---|
| Halogen Size | Small (F) | Larger (Cl) | Small (F) |
| Amide Group | Pyridine (polar) | Pyridine (polar) | Indole (less polar) |
| H-Bond Acceptor | Pyridine N | Pyridine N | Indole N (weak) |
| Metabolic Stability | High (F resistance) | Moderate (Cl labile) | High (F resistance) |
Biological Activity
N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)isonicotinamide is a compound belonging to the class of N-substituted carbazoles, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article aims to provide a detailed overview of the biological activities associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C_{17}H_{20}FN_{3}O |
| Molecular Weight | 303.36 g/mol |
| CAS Number | 1574397-87-7 |
This compound features a tetrahydrocarbazole moiety substituted with a fluoro group and an isonicotinamide unit, which contributes to its unique biological profile.
Biological Activities
Research has demonstrated that this compound exhibits several noteworthy biological activities:
1. Anticancer Activity
N-substituted carbazoles have been extensively studied for their anticancer properties. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. In particular:
- In vitro studies indicated that derivatives with a fluoro substituent exhibit enhanced antiproliferative activity against lung carcinoma (A549) and other tumor cell lines .
2. Neuroprotective Effects
The neuroprotective potential of carbazole derivatives has been documented in various studies. For example:
- Compounds have demonstrated the ability to protect neuronal cells from oxidative stress and excitotoxicity. Research indicates that certain derivatives can inhibit apoptosis in neuronal cell lines exposed to harmful stimuli .
3. Anti-inflammatory Activity
This compound has been evaluated for its anti-inflammatory properties:
- As a CRTH2 receptor antagonist, it may inhibit allergic responses and inflammation pathways relevant to conditions like asthma and rhinitis .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antitumor Mechanism: The presence of the fluoro group may enhance electron density and improve binding affinity to target proteins involved in cell proliferation .
- Neuroprotection: The antioxidative properties attributed to the carbazole core may contribute significantly to preventing neuronal damage .
Case Studies
Several case studies highlight the efficacy of N-substituted carbazoles in clinical settings:
-
Study on Lung Carcinoma:
A series of N-substituted carbazoles were tested against A549 lung carcinoma cells. The study found that compounds with specific substituents exhibited IC50 values as low as 5.9 µg/mL . -
Neuroprotective Study:
In a study investigating neuroprotective effects in HT22 cells (a neuronal cell line), certain derivatives demonstrated significant protective effects at concentrations as low as 3 µM .
Q & A
Basic: What are the key synthetic routes for N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)isonicotinamide, and how is its structure validated?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, including:
- Step 1: Functionalization of the carbazole core via Friedel-Crafts alkylation or palladium-catalyzed coupling to introduce the fluoro substituent at position 6 .
- Step 2: Amide coupling between the carbazole intermediate and isonicotinic acid using reagents like HATU or DCC in anhydrous DMF .
- Step 3: Purification via column chromatography and recrystallization to achieve >95% purity.
Structural Validation:
- NMR Spectroscopy: - and -NMR confirm substituent positions and amide bond formation .
- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., [M+H] at m/z 350.12) .
- X-ray Crystallography: SHELX programs refine crystal structures to resolve stereochemistry and hydrogen bonding patterns .
Advanced: How do hydrogen bonding and ring puckering influence the compound’s crystallographic stability and solubility?
Methodological Answer:
- Hydrogen Bond Analysis: Graph set analysis (e.g., Etter’s rules) identifies motifs like or , which stabilize crystal packing. These interactions are mapped using ORTEP-3 for visualization .
- Ring Puckering: Cremer-Pople coordinates quantify deviations from planarity in the tetrahydrocarbazole ring. For example, a puckering amplitude and phase angle indicate a twisted envelope conformation .
- Impact on Solubility: Bulky substituents and planar amide groups reduce aqueous solubility, necessitating co-solvents (e.g., DMSO) for in vitro assays .
Basic: What in vitro assays are suitable for evaluating the compound’s antiviral activity?
Methodological Answer:
- Plaque Reduction Assays: Measure inhibition of viral replication (e.g., HPV or influenza) in Vero cells, with EC values calculated using nonlinear regression .
- Enzymatic Inhibition: Screen against viral proteases (e.g., SARS-CoV-2 M) using fluorogenic substrates. IC is determined via fluorescence quenching .
- Cytotoxicity Testing: Parallel assays in HEK-293 cells (CC) ensure selectivity indices >10 .
Advanced: How can structural analogs resolve contradictions in biological activity data?
Methodological Answer:
- Comparative SAR Studies: Analyze substituent effects using a table of analogs:
| Substituent (Position) | Activity (IC, μM) | Target | Reference |
|---|---|---|---|
| 6-Fluoro (this compound) | 0.71 | VPS4B ATPase | |
| 6-Chloro | 1.20 | HPV E1 helicase | |
| 6-Methoxy | 2.50 | Neurokinin-1 |
- Docking Simulations: AutoDock Vina predicts binding modes to targets like p97 ATPase, highlighting steric clashes from bulkier substituents .
- Crystallographic Overlays: Superimpose analog structures using SHELXL to identify conserved pharmacophores .
Advanced: What strategies identify molecular targets for fluoro-substituted carbazoles?
Methodological Answer:
- CRISPR-Cas9 Screens: Genome-wide knockout libraries identify host factors (e.g., VCP/p97) essential for compound activity .
- Thermal Proteome Profiling (TPP): Monitor protein denaturation shifts to detect target engagement .
- SPR Biosensing: Measure real-time binding kinetics to immobilized ATPase domains (K < 1 μM) .
Basic: How are spectroscopic methods optimized for characterizing carbazole derivatives?
Methodological Answer:
- NMR Optimization: Use -NMR to resolve fluorine coupling patterns (e.g., ) .
- IR Spectroscopy: Identify amide C=O stretches (~1650 cm) and N–H bends (~3300 cm) .
- UV-Vis Analysis: Monitor π→π* transitions (λ ~290 nm) to assess conjugation in the carbazole system .
Advanced: How do reaction conditions influence synthetic yields and byproduct formation?
Methodological Answer:
- Temperature Control: Lower temperatures (0–5°C) reduce epimerization during amide coupling .
- Solvent Screening: Anhydrous THF minimizes hydrolysis vs. DMF, which accelerates coupling but increases diketopiperazine byproducts .
- Catalyst Tuning: Pd(OAc)/XPhos improves cross-coupling efficiency (yield: 85% vs. 60% with PdCl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
